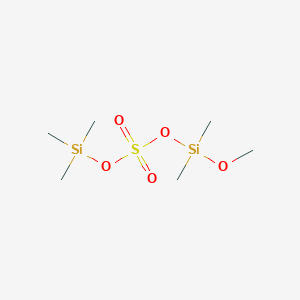
Methoxy(dimethyl)silyl trimethylsilyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)silyl trimethylsilyl sulfate is a compound that features both methoxy(dimethyl)silyl and trimethylsilyl groups. These groups are commonly used in organic chemistry for their unique properties, such as chemical inertness and large molecular volume. The compound is not naturally occurring and is typically synthesized for specific applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy(dimethyl)silyl trimethylsilyl sulfate typically involves the reaction of methoxy(dimethyl)silyl chloride with trimethylsilyl sulfate in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the stability of the silyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)silyl trimethylsilyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler silyl derivatives.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of silyl derivatives.
Scientific Research Applications
Methoxy(dimethyl)silyl trimethylsilyl sulfate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Mechanism of Action
The mechanism by which methoxy(dimethyl)silyl trimethylsilyl sulfate exerts its effects involves the interaction of the silyl groups with target molecules. The large molecular volume and chemical inertness of the silyl groups allow them to act as protective agents, preventing unwanted reactions and enhancing the stability of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Methoxy(dimethyl)silyl chloride: Similar in structure but lacks the sulfate group.
Trimethylsilyl sulfate: Used in similar applications but does not contain the methoxy(dimethyl)silyl group.
Uniqueness
Methoxy(dimethyl)silyl trimethylsilyl sulfate is unique due to the presence of both methoxy(dimethyl)silyl and trimethylsilyl groups, which provide a combination of properties not found in other similar compounds. This makes it particularly useful in applications requiring both chemical inertness and large molecular volume .
Properties
CAS No. |
89131-61-3 |
|---|---|
Molecular Formula |
C6H18O5SSi2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
[methoxy(dimethyl)silyl] trimethylsilyl sulfate |
InChI |
InChI=1S/C6H18O5SSi2/c1-9-14(5,6)11-12(7,8)10-13(2,3)4/h1-6H3 |
InChI Key |
UBNAFDNKCZHFLK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
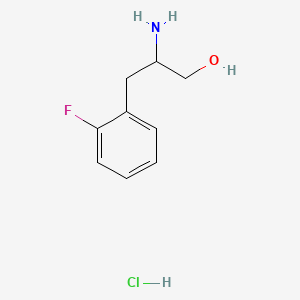
![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
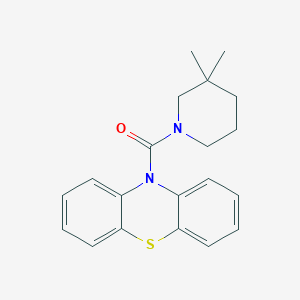
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

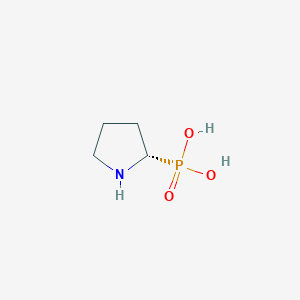
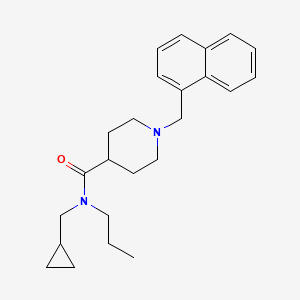
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)

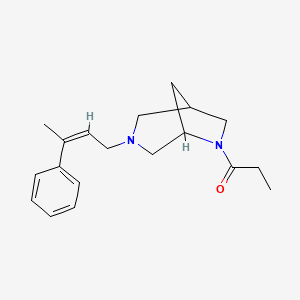
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
